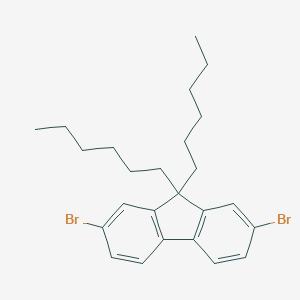

9,9-Dihexyl-2,7-dibromofluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32Br2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFFIMLCSVJMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

201807-75-2 | |

| Record name | 9H-Fluorene, 2,7-dibromo-9,9-dihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201807-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10393455 | |

| Record name | 9,9-Dihexyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189367-54-2 | |

| Record name | 9,9-Dihexyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-dihexyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Fluorene Based Monomers in Conjugated Polymer Science

Fluorene-based monomers are a significant class of compounds in the field of conjugated polymer science, primarily due to the advantageous properties of the fluorene (B118485) core. Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit semiconductor properties that make them suitable for a wide range of electronic applications. nih.govyoutube.com

The fluorene unit, with its biphenyl (B1667301) structure bridged at the 9-position, offers a rigid and planar framework. This planarity facilitates extensive π-conjugation along the polymer chain, which is crucial for efficient charge transport. Furthermore, the 9-position of the fluorene can be readily functionalized with various alkyl chains, such as the hexyl groups in 9,9-Dihexyl-2,7-dibromofluorene. These alkyl chains enhance the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing techniques like spin coating and printing, which are essential for large-area device fabrication. ossila.com

The wide bandgap of fluorene-based polymers makes them particularly suitable for blue light emission, a key requirement for full-color displays and white lighting applications. nih.gov By copolymerizing fluorene units with other aromatic monomers that have different electron affinities, the electronic and optical properties of the resulting copolymers can be finely tuned. This "donor-acceptor" approach allows for the creation of materials with tailored bandgaps, absorption spectra, and charge transport characteristics. mdpi.com

Research Context of 9,9 Dihexyl 2,7 Dibromofluorene As a Key Building Block for Optoelectronic Applications

Precursor Synthesis and Regiospecific Functionalization Strategies

The synthesis of this compound is a multi-step process that begins with the fluorene (B118485) molecule. The key transformations involve the introduction of two hexyl chains at the C-9 position and the selective bromination at the 2 and 7 positions. The order of these steps can be varied, each presenting unique synthetic challenges and advantages.

Bromination Protocols for Fluorene and its Alkylated Derivatives

The regiospecific bromination of the fluorene core is critical for defining the points of chain growth in subsequent polymerization reactions. The 2 and 7 positions are the most electronically rich and are thus the preferred sites for electrophilic aromatic substitution.

Several methods have been reported for the dibromination of fluorene. A common approach involves the use of N-bromosuccinimide (NBS) in a polar solvent like a sulfuric acid solution. aau.edu.et It is essential for this reaction to be conducted in the dark to prevent radical bromination of the aliphatic side chains if they are already present. aau.edu.et Another method utilizes copper(II) bromide (CuBr₂) on an alumina (B75360) support, with carbon tetrachloride as the solvent. This mixture is refluxed to achieve a high yield of 2,7-dibromofluorene (B93635). rsc.org

Alternatively, the alkylation of the C-9 position can be performed first, followed by the bromination of the resulting 9,9-dihexylfluorene. This direct bromination can be achieved using elemental bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane (B109758) or carbon tetrachloride under controlled temperature and time to yield the desired 2,7-dibromo-9,9-dihexylfluorene.

Alkylation Reactions at the C-9 Position of Fluorene Scaffolds

The introduction of alkyl chains at the C-9 position of the fluorene ring is essential for improving the solubility of the resulting monomer and polymers in common organic solvents. The acidic nature of the C-9 protons allows for deprotonation with a suitable base, followed by nucleophilic substitution with an alkyl halide.

A highly effective method for the dialkylation of 2,7-dibromofluorene is phase-transfer catalysis (PTC). In this procedure, the 2,7-dibromofluorene is treated with an alkyl halide, such as 1-bromohexane, in the presence of a strong base like potassium hydroxide (B78521) (KOH) and a phase-transfer catalyst, for instance, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBABr) or Aliquat 336. aau.edu.et This method is advantageous as it can be performed on the di-halogenated fluorene without the risk of unwanted reactions on the functional groups. aau.edu.et

More recent and "greener" approaches have explored the use of alcohols as alkylating agents. For example, the alkylation of fluorene with alcohols can be catalyzed by t-BuOK, affording 9-monoalkylfluorenes in high yields. rsc.org Another method employs a Ruthenium catalyst in a "borrowing hydrogen" process to directly alkylate the C-9 position with alcohols, forming water as the only byproduct. nih.gov While these methods often focus on mono-alkylation, they represent the ongoing development of more sustainable synthetic routes.

Table 1: Comparison of Alkylation Conditions for Fluorene Scaffolds

| Starting Material | Reagents | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,7-Dibromofluorene | n-Octylbromide, 50% KOH | Aliquat 336 | Dichloromethane | 9,9-Dioctyl-2,7-dibromofluorene | Not specified | |

| Fluorene | Alcohols | t-BuOK | Not specified | 9-Monoalkylfluorenes | Near quantitative | rsc.org |

| Fluorene | Primary Alcohols | [Ru(p-cymene)Cl₂]₂ | Not specified | 9-Monoalkylfluorenes | 50-92% | nih.gov |

| Fluorene | Hexyl alcohol | Copper catalyst | Not specified | 9-Hexyl-9H-fluorene | 86% | rsc.org |

Halogen-Metal Exchange and Subsequent Derivatization Approaches

Halogen-metal exchange is a powerful technique for converting an aryl halide into an organometallic species, which can then be reacted with various electrophiles. wikipedia.org This reaction is fundamental for creating precursors for cross-coupling polymerizations.

In the context of fluorene chemistry, a lithium-halogen exchange is typically performed on this compound. The dibromo compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. nih.govharvard.edu This reaction proceeds sequentially, where one bromine atom is exchanged for a lithium atom, forming a monolithiated intermediate. This intermediate is a potent nucleophile and can be derivatized. For instance, quenching the reaction with an electrophile like trimethylsilyl (B98337) triflate can introduce a trimethylsilyl group. nih.gov

A particularly important application of this method is the synthesis of the boronic acid or boronate ester derivatives required for Suzuki polycondensation. After the halogen-metal exchange, the resulting lithiated fluorene species is reacted with a boron-containing electrophile, such as trimethyl borate, followed by acidic workup to yield the boronic acid. Alternatively, reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (iPrOBPin) yields the pinacol (B44631) boronate ester derivative, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). aau.edu.etossila.com This transformation is crucial as it converts the dibromo monomer into its reactive partner for Suzuki polymerization. aau.edu.et

Polymerization Techniques Utilizing this compound as a Monomer

This compound is a key monomer for the synthesis of polyfluorenes (PFs) and their copolymers. These polymers are prized for their strong blue emission, high charge carrier mobility, and excellent thermal stability, making them ideal for a range of optoelectronic devices. semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Polymerizations

Transition metal-catalyzed cross-coupling reactions are the cornerstone of conjugated polymer synthesis. For fluorene-based polymers, the most widely used methods are Suzuki, Stille, and direct arylation polymerizations. ossila.comresearchgate.net These reactions allow for the formation of carbon-carbon bonds between aromatic units, building the polymer backbone. This compound serves as the dihalo-monomer in these reactions, which is coupled with a comonomer containing two nucleophilic groups, such as boronic acids (Suzuki), organostannanes (Stille), or C-H bonds (direct arylation).

Suzuki polycondensation is the most prevalent method for synthesizing polyfluorenes due to its tolerance of a wide variety of functional groups and the generally non-toxic nature of its boron-based byproducts. semanticscholar.org The reaction involves the palladium-catalyzed coupling of the dibromo monomer, this compound, with its corresponding diboronic acid or diboronate ester comonomer, 9,9-dihexylfluorene-2,7-diboronic acid or its pinacol ester. ossila.com This results in the formation of the homopolymer, poly(9,9-dihexylfluorene) (PDHF).

The reaction conditions for Suzuki polycondensation can be varied to control the polymer's properties, such as molecular weight and polydispersity. A typical catalytic system involves a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, a base like K₂CO₃ or Cs₂CO₃, and a solvent system, often a mixture of toluene (B28343) and water. nih.govtandfonline.com

Microwave-assisted Suzuki polymerization has emerged as a powerful technique to dramatically reduce reaction times and, in some cases, increase the molecular weight of the resulting polymers. researchgate.net For instance, poly(9,9-dihexylfluorene) with a higher molecular weight was obtained in just 14 minutes using microwave heating, compared to 48 hours with conventional oil-bath heating. researchgate.net More recently, mechanochemical Suzuki polymerization in a ball mill has been explored as a solvent-free, sustainable alternative to traditional solution-based methods. semanticscholar.orgtandfonline.com

Copolymers can be synthesized by introducing a different comonomer along with the fluorene units. For example, copolymerizing this compound with a diboronic acid derivative of benzothiadiazole via the Suzuki route leads to the formation of a fluorene-benzothiadiazole copolymer (PFBT), which has a smaller bandgap and is useful for photovoltaic applications. researchgate.net The ratio of the comonomers can be adjusted to fine-tune the optical and electronic properties of the resulting copolymer. researchgate.netresearchgate.net

Table 2: Suzuki Polycondensation of Fluorene Monomers: Conditions and Polymer Properties

| Monomers | Catalyst System | Method | Time | Mₙ (kDa) | PDI (Đ) | Reference |

|---|---|---|---|---|---|---|

| 9,9-Dioctylfluorene-2,7-diboronic acid + 9,9-Dioctyl-2,7-dibromofluorene | Pd(OAc)₂ / K₂CO₃ | Mechanochemical | 30 min | 8.3 | 2.1 | tandfonline.com |

| 9,9-Dihexylfluorene monomers | Pd catalyst | Microwave-assisted | 14 min | 37.2 | - | researchgate.net |

| 9,9-Dihexylfluorene monomers | Pd catalyst | Conventional Heating | 48 h | 20.1 | - | researchgate.net |

| Triolborate-type fluorene monomer | Pd₂(dba)₃·CHCl₃ / t-Bu₃P | Chain-growth | Rapid | 5-69 | 1.14-1.38 | rsc.org |

| 9,9-Dioctylfluorene-2,7-diboronic acid + 4,7-Dibromobenzothiadiazole | Pd(dtbpf)Cl₂ / NEt₃ | Aqueous, Aerobic | - | - | - | unimib.it |

Stille Coupling Polymerization Approaches

Stille coupling polymerization is a robust method for synthesizing conjugated polymers, including those derived from this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane with an organic halide. wiley-vch.de For the synthesis of poly(9,9-dihexylfluorene) (PDHF), this compound can be reacted with a distannyl derivative of a comonomer. The versatility of the Stille reaction lies in its tolerance to a wide variety of functional groups and its high yields. wiley-vch.de

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wiley-vch.de By using a difunctional organostannane monomer with this compound, high molecular weight polymers can be achieved. wiley-vch.de

A specific example involves the polymerization of this compound with an aryldistannane comonomer using a palladium catalyst. The reaction conditions, such as the choice of catalyst, solvent, and temperature, are crucial for controlling the molecular weight and properties of the resulting polymer.

| Catalyst System | Comonomer | Solvent | Resulting Polymer | Reference |

| Pd(PPh₃)₄ | 2,5-bis(trimethylstannyl)thiophene | Toluene | Poly[(9,9-dihexylfluorene)-alt-(thiophene)] | wiley-vch.de |

| Pd₂(dba)₃ / P(o-tol)₃ | 9,9-dihexyl-2,7-bis(trimethylstannyl)fluorene | DMF | Poly(9,9-dihexylfluorene) | wiley-vch.de |

Nickel-Mediated Reductive Coupling Polymerization

Nickel-mediated reductive coupling, often referred to as Yamamoto coupling, is a powerful technique for the homopolymerization of dihaloaromatic compounds like this compound to produce high molecular weight poly(9,9-dihexylfluorene) (PDHF). iitk.ac.in This method involves the use of a zerovalent nickel complex, typically generated in situ from a nickel(II) salt and a reducing agent. iitk.ac.in

The polymerization of 2,7-dibromo-9,9-dihexylfluorene using a Ni(0) catalyst, such as that generated from nickel(II) chloride and triphenylphosphine (B44618) in the presence of zinc, leads to the formation of PDHF with good solubility in common organic solvents and high thermal stability. iitk.ac.in The reaction proceeds via the oxidative addition of the aryl bromide to the Ni(0) complex, followed by reductive elimination to form the biaryl linkage.

A typical procedure involves heating a mixture of the monomer, a nickel(II) salt (e.g., NiCl₂), a ligand (e.g., triphenylphosphine or 2,2'-bipyridine), and a reducing agent (e.g., zinc dust) in a suitable solvent like N,N-dimethylformamide (DMF) or toluene. iitk.ac.in

| Catalyst System | Solvent | Polymer | Yield (%) | Reference |

| NiCl₂(bpy) + Zn | DMF/Toluene | Poly(9,9-dihexylfluorene) | High | iitk.ac.in |

| Ni(COD)₂ + bpy | THF | Poly(9,9-dihexylfluorene) | >90 | iitk.ac.in |

Sonogashira Coupling Polymerization for Ethynylene-Linked Oligomers and Polymers

Sonogashira coupling is a palladium-copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a versatile route to ethynylene-linked conjugated polymers and oligomers. researchgate.net This methodology has been successfully employed to synthesize oligo- and poly(fluorene ethynylene)s using this compound as a key building block. researchgate.net

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., a primary or secondary amine like triethylamine (B128534) or diisopropylamine). The resulting polymers exhibit strong blue fluorescence and good solubility. researchgate.net For instance, highly soluble and fluorescent oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs) have been synthesized via Pd/Cu-catalyzed Sonogashira coupling. researchgate.net

The incorporation of the rigid ethynylene linkage into the polymer backbone can lead to enhanced thermal stability and interesting optoelectronic properties. whiterose.ac.uk Copolymers can also be synthesized by reacting this compound with a diethynyl-functionalized comonomer. mdpi.com

| Catalyst System | Comonomer | Base | Resulting Polymer/Oligomer | Reference |

| Pd(PPh₃)₄ / CuI | 1,4-diethynylbenzene | Triethylamine | Poly[(9,9-dihexylfluorene)-alt-(1,4-phenyleneethynylene)] | capes.gov.br |

| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene (followed by deprotection) | Diisopropylamine | Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s | researchgate.net |

| Pd(PPh₃)₄ / CuI | 4,9-diethynyl-2,1,3-naphthothiadiazole | Triethylamine | Poly((9,9-dioctyl-fluorene)-2,7-diethynylene-alt-4,9-2,1,3-naphthothiadiazole) | mdpi.com |

Controlled Architecture Polymerization

Surface-Directed Polymerization Techniques

Surface-directed polymerization offers a method to grow conjugated polymer films with controlled thickness and architecture directly from a substrate. nih.gov This "grafting-from" approach involves immobilizing an initiator on a surface, from which the polymer chains subsequently grow. For poly(9,9-dihexylfluorene) (PDHF), this has been achieved using Ni(0)-mediated coupling polymerization. nih.govresearchgate.net

The process begins with the functionalization of a substrate, such as silicon or quartz, with a silane (B1218182) coupling agent that contains a dibromofluorene unit. nih.gov This functionalized surface then acts as a macroinitiator for the polymerization of this compound in the presence of a Ni(0) catalyst. nih.gov This results in a covalently grafted, brush-like layer of PDHF on the substrate. The thickness of the polymer film can be controlled by adjusting the reaction time and monomer concentration. nih.gov

| Substrate | Initiator | Polymerization Method | Resulting Structure | Reference |

| Silicon/Quartz | Silane with dibromofluorene unit | Ni(0)-mediated coupling | Covalently grafted PDHF layer | nih.govresearchgate.net |

Knoevenagel Condensation Polymerization Routes for Specific Derivatives

Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org While not a direct polymerization method for this compound itself, it is a crucial route for synthesizing specific fluorene derivatives that can then be polymerized. This reaction is particularly useful for creating polymers with α,β-unsaturated linkages. wikipedia.orgsigmaaldrich.com

For example, a fluorene monomer containing aldehyde groups can be reacted with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or a derivative of cyanoacetic acid) via Knoevenagel condensation. thermofisher.com The resulting monomer with vinylidene cyanide or related functionalities can then be polymerized. This method allows for the introduction of specific electron-withdrawing groups into the polymer backbone, which can significantly influence the material's electronic properties.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine). wikipedia.org The choice of solvent and catalyst is critical for achieving high yields and controlling the reaction. thermofisher.com

| Aldehyde Monomer | Active Methylene Compound | Catalyst | Resulting Polymer Feature | Reference |

| 2,7-diformyl-9,9-dihexylfluorene | Malononitrile | Piperidine | Poly(fluorenylenevinylene) with dicyanovinyl groups | nih.gov |

| 2,7-diformyl-9,9-dihexylfluorene | Ethyl cyanoacetate | Triethylamine | Poly(fluorenylenevinylene) with cyano and ester groups | organic-chemistry.org |

Strategies for Controlled Branching Density in Polymer Networks

Controlling the branching density in polyfluorene networks is essential for tuning their solubility, processability, and photophysical properties. researchgate.netelsevierpure.com One effective strategy involves the copolymerization of a linear monomer, such as this compound, with a trifunctional or tetrafunctional monomer that acts as a branching point.

For instance, a monomer containing three or four reactive sites (e.g., bromo groups) can be introduced into the polymerization mixture in a controlled ratio with the linear dibromo-monomer. Suzuki and Yamamoto coupling reactions are commonly used for these copolymerizations. The amount of the branching comonomer directly influences the degree of branching in the final polymer network.

Another approach involves the use of monomers with side chains that can undergo cross-linking reactions. For example, polyfluorenes functionalized with azide (B81097) groups can be cross-linked through thermal or UV-induced decomposition of the azide, leading to the formation of a network structure. researchgate.net This allows for post-polymerization control over the branching and network formation.

| Polymerization Method | Branching Strategy | Control Parameter | Effect on Polymer | Reference |

| Suzuki Copolymerization | Introduction of a tri-functional comonomer | Molar ratio of linear to branched monomer | Controlled branching density | researchgate.net |

| Yamamoto Copolymerization | Copolymerization with a tris(dibromophenyl)amine | Feed ratio of comonomers | Formation of star-shaped or hyperbranched polymers | researchgate.net |

| Post-polymerization Cross-linking | Polyfluorene with azide-functionalized side chains | UV exposure time/intensity | Formation of a cross-linked network | researchgate.net |

Copolymerization with Specific Monomers

The intrinsic properties of poly(9,9-dihexylfluorene) can be significantly altered and enhanced by copolymerizing this compound with a variety of comonomers. This approach allows for the fine-tuning of the resulting polymer's electronic and photophysical characteristics.

The copolymerization of 9,9-dihexylfluorene with anthracene (B1667546) units offers a powerful method to manipulate the emission color and charge transport properties of the resulting polymers. While specific studies detailing the random and block copolymerization of this compound with anthracene are not extensively documented in the provided search results, valuable insights can be drawn from similar fluorene-anthracene copolymers. For instance, poly[(9,9-dihexylfluoren-2,7-diyl)-co-(anthracen-9,10-diyl)] has been synthesized, demonstrating the feasibility of combining these two moieties.

In related research on poly{9,9'-bis-(4-octoloxy-phenyl)-fluorene-2,7-diyl-co-9,10-bis-(decy-1-ynyl)-anthracene-2,6-diyl}s (PFAnts), Suzuki coupling was employed to create copolymers with varying feed ratios of the anthracene derivative. nih.gov Increasing the proportion of the anthracene comonomer led to a redshift in the photoluminescence spectra, allowing the emission color to be tuned from greenish-blue to orange. nih.gov This is attributed to the better electron-accepting ability of the anthracene moiety compared to fluorene, which enhances the balance of hole and electron recombination. nih.gov

The synthesis of these copolymers typically involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, between the dibromofluorene monomer and a suitably functionalized anthracene comonomer. The choice of reaction conditions, catalyst system, and monomer feed ratio are critical in controlling the polymer's molecular weight, polydispersity, and, consequently, its optoelectronic properties. For example, in the synthesis of PFAnts, the use of a palladium catalyst and specific reaction temperatures were key to achieving well-defined high molecular weight polymers that were soluble in common organic solvents. nih.gov

| Copolymer System | Synthesis Method | Key Findings | Resulting Properties |

| Poly[(9,9-dihexylfluoren-2,7-diyl)-co-(anthracen-9,10-diyl)] | Not specified | Demonstrates the combination of 9,9-dihexylfluorene and anthracene. | Specific properties not detailed in the provided results. |

| Poly{9,9'-bis-(4-octoloxy-phenyl)-fluorene-2,7-diyl-co-9,10-bis-(decy-1-ynyl)-anthracene-2,6-diyl}s (PFAnts) | Suzuki Coupling | Increasing anthracene content redshifts emission. | Tunable emission from greenish-blue to orange; improved charge recombination balance. nih.gov |

This table is generated based on available data and inferences from related studies.

To precisely control the emission properties of polyfluorenes, copolymerization with 3,6-linked fluorene units has been explored. A series of poly(9,9-dihexylfluorene-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl) copolymers with varying compositions have been synthesized via Suzuki polymerization. tandfonline.com This synthetic strategy allows for the creation of distinct blue-emitting materials with near-UV absorptions that are blue-shifted in a non-linear fashion as the proportion of 3,6-linked units increases. tandfonline.com

| Monomer Composition | Synthesis Method | Key Optical Properties |

| 2,7-dibromo-9,9-dihexylfluorene, 3,6-dibromo-9,9-dihexylfluorene, and 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Suzuki Copolymerization | Distinct blue emissions; near-UV absorptions blue-shifted with increasing 3,6-fluorene content. tandfonline.com |

This table summarizes the findings from the synthesis of poly(9,9-dihexylfluorene-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl)s.

The incorporation of functionalized benzotriazole (B28993) (BTz) units into a polyfluorene backbone is a key strategy for developing donor-acceptor (D-A) copolymers with tunable emission colors and desirable electrical properties. The synthesis of copolymers of 9,9-dihexylfluorene and functionalized benzotriazole derivatives has been successfully achieved through Suzuki coupling reactions, often under microwave irradiation to expedite the process. bwise.kr

These D-A copolymers exhibit intramolecular charge transfer (ICT) from the electron-donating fluorene unit to the electron-withdrawing benzotriazole unit. bwise.kr This ICT character results in a lower optical bandgap compared to the poly(9,9-dihexylfluorene) homopolymer. bwise.kr By modifying the functional groups on the benzotriazole unit, the emission color of the resulting copolymer can be tuned across the visible spectrum, from blue to red. bwise.kr For example, the introduction of electron-withdrawing trifluoromethyl groups can induce a significant bathochromic (red) shift in the emission. bwise.kr All the synthesized macromolecules with benzotriazole units have been found to be highly emissive, with fluorescence quantum yields often exceeding 0.50. bwise.kr

| Copolymer System | Synthesis Method | Key Property | Outcome |

| Poly(9,9-dihexylfluorene-co-benzotriazole) | Suzuki Reaction (Microwave) | Intramolecular Charge Transfer (ICT) | Lower optical bandgap than homopolymer. bwise.kr |

| Tunable Emission | Emission color can be varied from blue to red by functionalizing the benzotriazole unit. bwise.kr | ||

| High Fluorescence Quantum Yield | Exceeding 0.50. bwise.kr |

This table highlights the properties of copolymers integrating functionalized benzotriazole units.

The copolymerization of this compound with both thiophene (B33073) and dialkoxybiphenyl units allows for the creation of complex copolymers with tailored properties. While a direct synthesis of a terpolymer containing all three units was not found in the search results, the copolymerization with each of these moieties has been independently demonstrated.

Copolymerization with Dialkoxybiphenyl Units: Five new alternating copolymers of 9,9-dihexylfluorene and 4,4'-dialkoxy-3,3'-biphenyl with varying alkyl chains on the biphenyl (B1667301) group have been synthesized via Suzuki coupling. sigmaaldrich.com These polymers were found to be thermally stable up to 300 °C. In solution, they exhibit an absorption maximum at approximately 330 nm and an emission maximum around 390 nm. sigmaaldrich.com The introduction of the biphenyl moiety provides steric hindrance, which can improve the polymer's processability and film-forming properties.

Copolymerization with Thiophene Moieties: Alternating fluorene-thiophene copolymers have been synthesized, and they are known to be promising materials for various organic electronic applications. nih.govsigmaaldrich.com The incorporation of thiophene units can influence the electronic properties of the resulting polymer, often leading to a lower bandgap compared to the fluorene homopolymer. For instance, new fluorene-based π-conjugated copolymers with oligothiophene derivatives have been synthesized and shown to be p- and n-dopable with bandgaps in the range of 2.0 to 2.2 eV. sigmaaldrich.com These copolymers have demonstrated emissions from red-orange to red. sigmaaldrich.com

By combining these synthetic strategies, it is conceivable to create terpolymers of 9,9-dihexylfluorene, thiophene, and dialkoxybiphenyl, which could exhibit a unique combination of properties derived from each comonomer.

| Copolymer System | Synthesis Method | Thermal Stability | Absorption Max (Solution) | Emission Max (Solution) |

| Poly(9,9-dihexylfluorene-alt-4,4'-dialkoxy-3,3'-biphenyl) | Suzuki Coupling | Up to 300 °C sigmaaldrich.com | ~330 nm sigmaaldrich.com | ~390 nm sigmaaldrich.com |

| Poly(fluorene-alt-thiophene) | Suzuki Polycondensation | Up to 300 °C nih.gov | ~397 nm nih.gov | ~472 nm nih.gov |

This table summarizes the properties of copolymers with thiophene and dialkoxybiphenyl units.

Advanced Characterization of Polymers Derived from 9,9 Dihexyl 2,7 Dibromofluorene

Spectroscopic Analysis of Polymer Structure and Electronic States

Spectroscopic techniques are indispensable for probing the fundamental characteristics of these polymers, from their basic chemical structure to their complex electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of polyfluorene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the successful polymerization and the structure of the resulting polymer. researchgate.netiitk.ac.in

In ¹H NMR spectra of poly(9,9-dihexylfluorene) (PDHF) and its copolymers, the aromatic protons typically appear in the range of 7.5-8.0 ppm. The aliphatic protons of the hexyl chains at the C9 position are observed at lower chemical shifts, with the methylene (B1212753) protons adjacent to the fluorene (B118485) ring appearing around 2.0 ppm, and the terminal methyl group protons resonating near 0.8 ppm.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectra show distinct signals for the aromatic carbons of the fluorene unit and the aliphatic carbons of the hexyl side chains. researchgate.net The chemical shifts of the aromatic carbons, particularly those near the inter-monomer linkage (C2 and C7), are sensitive to the torsional angle between adjacent fluorene units, offering a way to analyze the polymer's conformation in solution. nih.govuc.pt DFT calculations have been used to establish correlations between these chemical shifts and the intermonomer torsional angle, aiding in the interpretation of spectral data. nih.govuc.pt

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons/Carbons | 7.5 - 8.0 | 120 - 152 |

| Quaternary Carbon (C9) | - | ~55 |

| Alkyl Chain (-CH₂-) | 1.0 - 2.1 | 23 - 41 |

| Terminal Methyl (-CH₃) | ~0.8 | ~14 |

Vibrational Spectroscopy (FTIR, Raman) for Chemical Bond and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and conformational structure of polymers derived from 9,9-dihexyl-2,7-dibromofluorene. mdpi.com

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. researchgate.net For polyfluorenes, key absorption bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the hexyl groups between 2800 and 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1450-1610 cm⁻¹ region. researchgate.net The out-of-plane C-H bending of the aromatic rings provides information about the substitution pattern. researchgate.net For instance, a polymer based on fluorene and benzothiadiazole showed characteristic bands at 1605 cm⁻¹ (C=C vibrational stretch of benzene) and at 730 cm⁻¹ (out-of-plane aromatic C-H flexion). researchgate.net

Raman spectroscopy is complementary to FTIR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The C=C stretching modes in the aromatic backbone of polyfluorenes give strong Raman signals, which can be used to study conjugation length and conformational order. mdpi.com Because Raman spectroscopy is a light scattering technique, it requires minimal sample preparation and can be used to analyze various sample forms, including thin films. mdpi.com

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | ~1605 | ~1610 |

| Fluorene Ring Breathing | ~1460 | ~1460 |

| Aromatic C-H Out-of-Plane Bend | ~815 | - |

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions and Band Gap Determination

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a primary tool for investigating the electronic properties of conjugated polymers. The technique measures the absorption of light as a function of wavelength, revealing information about the π-π* electronic transitions within the polymer backbone.

For polymers derived from this compound, the main absorption band is typically located in the near-UV region, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). iitk.ac.in Homopolymers like poly(9,9-dihexylfluorene) (PDHF) show a strong absorption maximum (λ_max) around 350-380 nm in solution and in thin films. researchgate.netiitk.ac.in The position of this peak is sensitive to the effective conjugation length along the polymer chain.

The optical band gap (E_g) of the polymer can be estimated from the onset of the absorption edge in the UV-Vis spectrum. semanticscholar.org This is a critical parameter for determining the polymer's potential use in optoelectronic devices. For many polyfluorene derivatives, the band gap is in the range of 2.9 to 3.1 eV, corresponding to blue light emission. semanticscholar.org Copolymerization with other aromatic units can be used to tune the band gap; for example, introducing carbazole (B46965) units can decrease the energy band gap. researchgate.net

| Polymer | Solvent/State | Absorption λmax (nm) | Optical Band Gap (Eg, eV) |

|---|---|---|---|

| Poly(9,9-dihexylfluorene) (PDHF) | Chloroform | ~350 | ~3.0 |

| bi(9,9-dihexylfluorene) | Chloroform | ~330 | N/A |

| Poly(9,9-dihexylfluorene-alt-2,5-dihexyloxybenzene) | Film | ~390 | ~2.8 |

| Fluorene-Carbazole Terpolymer | Film | ~350-450 | ~2.5 - 2.7 |

Fluorescence and Electroluminescence Spectroscopy for Emission Characteristics and Quantum Yields

Fluorescence (or photoluminescence, PL) and electroluminescence (EL) spectroscopies are used to characterize the light-emitting properties of these polymers. PL involves exciting the material with photons and measuring the emitted light, while EL is the light emission resulting from the recombination of electrons and holes injected into the material under an applied voltage.

Poly(9,9-dihexylfluorene) and its derivatives are known for their strong blue emission. iitk.ac.in In dilute solutions, they typically exhibit a well-defined PL spectrum with a maximum emission peak around 420-440 nm. iitk.ac.in However, in the solid state (thin films), an additional, broader, low-energy emission band can appear around 500-530 nm. This green emission is often attributed to the formation of aggregates or excimers, or to the presence of fluorenone defects, which act as emissive traps. researchgate.net20.210.105

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. Polyfluorenes can exhibit high PLQY, making them attractive for display and lighting applications. iitk.ac.in For example, some fluorene-based copolymers incorporating triazole segments have shown high PL efficiencies (Φ_PL = 0.60–0.73). researchgate.net EL spectra are crucial for evaluating the performance of a polymer in a light-emitting diode (LED). The EL spectrum often mirrors the PL spectrum but can be influenced by device architecture, charge balance, and electric field effects. A blue-emitting polymer, poly[4,4'-biphenylene-α-(9'',9''-dihexyl-3-fluorenyl)vinylene], achieved a high electroluminescence intensity of 4116 cd/m² with a maximum emission at 465 nm. capes.gov.br

| Polymer | State | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Poly(9,9-dihexylfluorene) (PDHF) | Chloroform Solution | ~440 (Blue) | High |

| Poly(9,9-dihexylfluorene) (PDHF) | Film (Annealed) | ~440 (Blue), ~525 (Green) | - |

| Fluorene-Triazole Copolymers | Solution | - | 0.60 - 0.73 |

| Poly[4,4'-biphenylene-α-(9'',9''-dihexyl-3-fluorenyl)vinylene] | Device (EL) | 465 (Blue) | 0.22 lm/W (Efficiency) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. vot.pl XPS works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. vot.pl

For polymers derived from this compound, XPS can confirm the elemental composition (carbon, and any heteroatoms like nitrogen, oxygen, or sulfur introduced through copolymerization). It is considered one of the less destructive surface analytical methods. vot.pl High-resolution scans of individual element peaks (e.g., C1s, O1s, N1s) can provide information about the chemical bonding environments. For example, the C1s spectrum can be deconvoluted to distinguish between C-C/C-H bonds, C-O bonds, and C=O bonds, which is particularly useful for detecting surface oxidation (formation of fluorenone defects). vot.pl XPS has also been successfully used for the quantitative determination of complexed metal ions, such as Europium, in fluorene-based polymer systems, providing a value of 50% of complexed dipyridine units in one study. sbpmat.org.br

Morphological and Microstructural Characterization Techniques

The arrangement of polymer chains in the solid state, known as morphology, profoundly impacts the material's electronic and optical properties. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to investigate this.

Research on the crystallites of poly(9,9'-dihexylfluorene) (PHF) has utilized these techniques to great effect. figshare.com XRD measurements on pristine PHF synthesized via Suzuki coupling revealed a semicrystalline diffraction pattern. figshare.com Further analysis indicated orthorhombic unit cells with average crystallite sizes of approximately 43.86 Å. figshare.com

SEM analysis of the same polymer revealed a morphology consisting of spherical nanoparticles with average diameters of 69.20 nm. figshare.com The relationship between the observed morphology and the polymer's fluorescent properties can be investigated by correlating these findings with UV-Vis absorption and photoluminescence data, suggesting a link between the parallel alignment of polymer chains in the crystallites and the resulting optical characteristics. figshare.com In another study, heterojunctions fabricated from poly(9,9-dihexylfluorene) and ZnO nanoparticles were characterized, demonstrating how the polymer morphology interacts with other materials in a device structure. nih.gov The morphology can also be influenced by processing conditions, such as annealing, which can affect chain packing and the formation of ordered domains, thereby altering the spectral properties of the polymer film. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Analysis

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of thin films of polymers derived from this compound. By scanning a sharp tip over the sample surface, AFM can generate high-resolution, three-dimensional images that reveal nanoscale features. This is crucial for understanding how processing conditions and molecular structure influence the final film morphology, which in turn affects device performance.

For instance, in polymer-fullerene blends used in organic solar cells, AFM can be used to assess the degree of phase separation and the roughness of the film surface. A low surface roughness is often indicative of a well-mixed blend, which is a key factor for achieving high power conversion efficiencies. researchgate.net Studies on polyimide supramolecular systems have also demonstrated the utility of AFM in evaluating the adhesion forces between the polymer and a metallic coating, a critical parameter for the fabrication of flexible sensor devices. mdpi.com

Key Findings from AFM Analysis:

| Parameter | Observation | Implication for Device Performance |

| Surface Roughness | Low roughness values indicate a good mixture between the polymer and other components (e.g., fullerenes). researchgate.net | Essential for efficient charge separation and transport in photovoltaic devices. |

| Phase Separation | AFM can visualize the size and distribution of phase-separated domains in polymer blends. | The nanostructure of the active layer directly impacts the exciton (B1674681) dissociation and charge collection. |

| Adhesion Force | The force required to pull the AFM tip from the surface provides a measure of local adhesion. mdpi.com | Crucial for ensuring the mechanical integrity and reliability of flexible electronic devices. |

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) provides complementary information to AFM by offering a wider field of view and the ability to probe the cross-sectional morphology of polymer films. By bombarding the sample with a focused beam of electrons and detecting the secondary or backscattered electrons, SEM generates images that reveal information about the surface features and composition.

In the context of polymers derived from this compound, SEM has been employed to study the morphology of nanoparticles. For example, research on poly(9,9'-dihexylfluorene) (PHF) synthesized via Suzuki cross-coupling polycondensation revealed the formation of spherical nanoparticles with average diameters of 69.20 nm. researchgate.net This level of morphological control is important for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Transmission Electron Microscopy (TEM) for Microstructure and Phase Separation

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of imaging the internal microstructure of polymer thin films. By passing a beam of electrons through an ultrathin sample, TEM can reveal details about the arrangement of polymer chains, the presence of crystalline domains, and the nature of phase separation in polymer blends.

For polymers based on this compound, TEM is particularly valuable for understanding the nanoscale morphology that governs the performance of organic photovoltaic devices. The efficiency of these devices is highly dependent on the formation of an interpenetrating network of donor and acceptor materials, which can be directly visualized with TEM.

X-ray Diffraction (XRD) for Crystalline Order and Polymer Chain Conformation

X-ray Diffraction (XRD) is an indispensable technique for probing the crystalline structure and molecular arrangement within polymer films. By analyzing the diffraction pattern of X-rays scattered by the sample, researchers can gain insights into the degree of crystallinity, the packing of polymer chains, and the orientation of molecules with respect to the substrate.

Grazing incidence XRD studies on thin films of poly(9,9-dihexylfluorene) have shown that these materials exhibit a periodicity normal to the surface, which arises from the stacking of fluorene chains. researchgate.netcardiff.ac.uk In the crystalline phase, a periodicity of 4.15 Å in the plane of the surface is observed, consistent with interdigitating side-chains. researchgate.netcardiff.ac.uk This ordered arrangement is crucial for efficient charge transport. Furthermore, poly(9,9-dihexylfluorene) can exhibit an additional degree of in-plane ordering, which is thought to arise from the hexagonal ordering of the polymer backbones. researchgate.net The crystalline structure can be further refined using methods like the Le Bail method, which has shown orthorhombic unit cells for poly(9,9'-dihexylfluorene). researchgate.net

Summary of XRD Findings for Poly(9,9-dihexylfluorene):

| Structural Feature | Observation | Significance |

| Out-of-Plane Periodicity | Stacked sheets of fluorene chains are observed in both crystalline and liquid crystalline phases. researchgate.netcardiff.ac.uk | Facilitates charge transport between polymer layers. |

| In-Plane Periodicity (Crystalline Phase) | A periodicity of 4.15 Å is observed, corresponding to interdigitating side chains. researchgate.netcardiff.ac.uk | Indicates a high degree of order, which is beneficial for intra-chain charge mobility. |

| In-Plane Ordering (Liquid-Crystalline Phase) | Strong in-plane ordering of backbones is lost, but hexagonal ordering may be present. researchgate.netcardiff.ac.uk | The nature of short-range order influences the electronic properties. |

| Crystallite Size | Average crystallite sizes have been determined to be around 43.86 Å. researchgate.net | The size of crystalline domains impacts the overall charge transport network. |

Advanced Microscopic and Spectroscopic Imaging

Beyond the conventional microscopy techniques, more advanced methods provide even deeper insights into the molecular-scale properties and device physics of polymers derived from this compound.

Scanning Tunneling Microscopy (STM) for Molecular-Scale Imaging, Sequencing, and Defect Quantification

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can image individual molecules and even probe their electronic orbitals. nih.gov By measuring the tunneling current between a sharp metallic tip and a conductive sample, STM can achieve atomic resolution. While challenging for poorly conductive polymer films, STM can be used to study monolayers of polymers adsorbed on conductive substrates.

For polymers derived from this compound, STM could potentially be used to visualize the arrangement of individual polymer chains on a surface, identify defects in the polymer structure, and even sequence the monomer units in copolymers. This level of detail is invaluable for understanding the fundamental relationship between molecular structure and electronic properties.

Electroluminescence Microscopy for Spatially Resolved Emission Mapping in Devices

Electroluminescence (EL) microscopy is a specialized technique used to study the light emission from organic light-emitting diodes (OLEDs) on a microscopic scale. By imaging the light emitted from a working device, EL microscopy can map the spatial distribution of emission intensity. This allows researchers to identify regions of non-uniform emission, which can be caused by defects in the polymer film, variations in film thickness, or poor charge injection.

For OLEDs based on polymers derived from this compound, EL microscopy is a critical tool for diagnosing device failure mechanisms and optimizing device performance. By correlating the emission map with the morphology of the polymer film, it is possible to understand how structural features impact the electroluminescent properties. Spectroscopic investigations of the interfaces in electroluminescent devices based on poly(9,9-dihexyl–9H-fluorene-2,7-diyl) have shown that the efficiency is strongly influenced by the energy level alignment at the layer interfaces. researchgate.net

Electrochemical Characterization

The electrochemical behavior of polymers derived from this compound dictates their suitability for various electronic applications by defining their energy levels and redox stability.

Cyclic voltammetry (CV) is a fundamental and powerful technique used to investigate the redox properties of polyfluorene derivatives. core.ac.uk By measuring the oxidation and reduction potentials of a polymer film coated on a working electrode, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. core.ac.uk These parameters are critical for designing efficient multilayered organic electronic devices, as they determine the energy barriers for charge injection and transport between different layers.

The HOMO and LUMO energy levels are calculated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+). core.ac.uk For instance, in a study of a poly(9,9-dihexylfluorene-alt-co-2,5-didecyloxy-para-phenylene) copolymer, cyclic voltammetry measurements indicated HOMO and LUMO levels of 5.66 eV and 2.62 eV below vacuum, respectively. aip.org The difference between these levels provides the electrochemical band gap, a key indicator of the polymer's electronic properties. researchgate.net

The reversibility of the redox processes observed in CV scans also provides insight into the material's stability upon repeated cycling between neutral and charged states, which is a crucial factor for the long-term operational stability of electronic devices.

Table 1: Electrochemical Properties of a Polyfluorene Copolymer

| Property | Value |

|---|---|

| HOMO Level | 5.66 eV |

| LUMO Level | 2.62 eV |

| Electrochemical Band Gap | 3.04 eV |

Data sourced from cyclic voltammetry measurements of poly(9,9-dihexylfluorene-alt-co-2,5-didecyloxy-para-phenylene). aip.org

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement, allowing for real-time observation of changes in the electronic structure of the polymer as its oxidation state is varied. By applying a potential to a thin film of the polymer in a specially designed cell, changes in its UV-Vis absorption spectrum can be monitored.

When a polyfluorene derivative is electrochemically doped (oxidized or reduced), new absorption bands corresponding to the formation of charge carriers like polarons and bipolarons appear at lower energies (longer wavelengths) than the original π-π* transition of the neutral polymer. The evolution and decay of these bands provide direct evidence of the electronic species present at different doping levels. This technique is invaluable for understanding the fundamental processes of charge storage and transport in these materials and for identifying any irreversible chemical reactions that may occur during redox cycling. rsc.org For example, anodic fluorodesulfurization has been successfully used to selectively fluorinate a poly(fluorene) derivative on an electrode, creating an alternating copolymer with a difluorofluorene moiety, a process that can be monitored in situ. rsc.org

Polymer Rheology and Mechanical Characterization

The mechanical integrity and processability of polymer films are critical for the fabrication of reliable and flexible electronic devices. Rheological and mechanical studies provide essential information on the material's viscoelastic properties and its response to stress and strain.

Nanoindentation is a powerful technique for probing the mechanical properties of thin polymer films at the nanoscale. mit.edu By pressing a sharp indenter tip into the polymer surface and continuously measuring the applied load and penetration depth, one can determine key properties such as the elastic modulus (Young's modulus) and hardness. mit.edunih.gov

For conjugated polymers like poly(9,9-dihexylfluorene), the elastic modulus is often found to be higher than that of conventional amorphous polymers, a consequence of the rigid polymer backbone. nih.gov However, measurements can be influenced by factors such as tip-sample adhesion and viscoelastic creep, which can lead to an overestimation of the modulus. mit.eduresearchgate.net Studies have shown that the long alkyl side chains (like hexyl groups) can increase viscoelastic behavior through entanglement and interpenetration, which strengthens the material. nih.gov The technique is also sensitive enough to probe mechanical anisotropy in ordered or aligned polymer films, which can arise from specific processing conditions.

Rheological studies are essential for understanding and optimizing the processing of polyfluorene derivatives from solution or the melt. The viscosity of polymer solutions, for instance, is a critical parameter for deposition techniques like spin coating or inkjet printing, as it influences film thickness and uniformity.

Studies on poly(9,9-dioctylfluorene), a close relative of the dihexyl derivative, have shown complex solution behavior, including the formation of crystalline polymer-solvent compounds (gels) at specific temperatures and concentrations. researchgate.net This thermoreversible gelation can significantly impact processing. researchgate.net Understanding the temperature-composition phase diagram is therefore crucial for controlling the morphology and, consequently, the electronic properties of the final film. researchgate.net Melt rheology, while less common due to the high decomposition temperatures of many conjugated polymers, provides insights into the flow behavior at temperatures above the glass transition or melting point, which is relevant for processes like thermal annealing or melt-extrusion.

Molecular Weight and Polydispersity Determination

The molecular weight (MW) and polydispersity index (PDI) are fundamental polymer characteristics that profoundly influence their physical properties, including solubility, film-forming ability, and mechanical strength, as well as their electronic performance. Gel Permeation Chromatography (GPC) is the standard technique used for these measurements, typically using polystyrene standards for calibration. 20.210.105

The synthesis method has a significant impact on the achievable molecular weight. For instance, Suzuki coupling reactions, a common method for synthesizing polyfluorenes from this compound, can be optimized to produce high molecular weight polymers. researchgate.net Research has shown that microwave-assisted Suzuki polymerization can yield poly(9,9-dihexylfluorene)s with a weight-average molecular weight (Mw) of around 40,000 g/mol in a much shorter reaction time (14 minutes) compared to conventional heating methods (48 hours), which typically produce a Mw of about 20,000 g/mol . researchgate.net However, controlling the reaction is crucial, as side reactions can sometimes lead to the formation of insoluble gels. researchgate.net The PDI (the ratio of Mw to the number-average molecular weight, Mn) is a measure of the breadth of the molecular weight distribution; lower PDI values indicate a more uniform polymer chain length, which is generally desirable for predictable and reproducible material properties.

Table 2: Comparison of Synthesis Methods for Poly(9,9-dihexylfluorene)

| Polymerization Method | Reaction Time | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) |

|---|---|---|---|

| Conventional Suzuki Coupling | 48 hours | ~20,000 g/mol | 2.8 |

| Microwave-Assisted Suzuki Coupling | 14 minutes | ~40,000 g/mol | Not specified |

Data compiled from studies on Suzuki polymerization of fluorene-based monomers. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. polymersource.ca This method separates polymer molecules based on their size in solution, with larger molecules eluting from the chromatography column faster than smaller molecules. shimadzu.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). simply.sciencemalvernpanalytical.com The PDI value provides insight into the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. simply.science

The synthesis of poly(9,9-dihexylfluorene) (PDHF) and its copolymers, often initiated from this compound via methods like Suzuki or Yamamoto coupling reactions, yields polymers with varying molecular weights and distributions depending on the reaction conditions. researchgate.net For instance, microwave-assisted Suzuki polymerization has been shown to produce poly(9,9-dihexylfluorene) with a weight-average molecular weight (Mw) of 12,779 g/mol and a PDI of 2.8. researchgate.net

The molecular weight of these polymers is a critical factor that influences their physical properties such as solubility, crystallinity, and thermal stability, which in turn affect the performance of devices fabricated from them. nsf.gov Detailed GPC analysis allows for the fine-tuning of polymerization processes to achieve desired molecular weight characteristics.

Below are tables summarizing GPC data for various polymers derived from fluorene-based monomers, illustrating the typical range of molecular weights and polydispersity indices achieved.

| Polymer | Synthesis Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Poly(9,9-dihexylfluorene) (P1) | Microwave-assisted Suzuki Coupling | - | 12.779 | 2.8 | researchgate.net |

| PFBT | Mechanochemical Suzuki Polymerization | 5.6 | - | 1.4 | semanticscholar.org |

| PF | Solution Phase Synthesis | 8.3 | - | 2.1 | semanticscholar.org |

| PFN | Mechanochemical Suzuki Polymerization | 10.2 | - | - | semanticscholar.org |

| Polymer | Mn (x 104 g/mol) | Mw (x 104 g/mol) | PDI | Reference |

|---|---|---|---|---|

| PSMP | - | 5.15 | 3.4 | researchgate.net |

| PSMP1 | - | 5.22 | 3.3 | researchgate.net |

| PMAP1 | - | 5.23 | 3.0 | researchgate.net |

Integration of Vacuum Electrospray Deposition (ESD) with STM for Mass Distributions and Defect Analysis

A groundbreaking approach for the detailed characterization of conjugated polymers at the single-molecule level involves the integration of vacuum electrospray deposition (ESD) with scanning tunneling microscopy (STM). nih.gov This powerful combination allows for the direct visualization of individual polymer chains, enabling the determination of their mass distributions and the identification of structural defects with unprecedented resolution. nih.gov

Vacuum ESD is a technique that gently transfers large and fragile molecules from a solution into a high-vacuum environment, depositing them onto a surface for analysis. nih.govnih.gov This method is particularly advantageous for preparing polymer thin films as it minimizes solvent residues and environmental contaminants. nih.gov

When coupled with STM, a technique capable of imaging surfaces at the atomic scale, ESD allows for the direct observation of individual polymer chains adsorbed on a substrate. nih.gov Researchers have successfully used this integrated approach to study the assembly patterns, full mass distributions, and even the precise sequencing and quantification of polymerization defects in conjugated polymers. nih.gov

For polymers derived from this compound, this technique holds immense potential. By analyzing the STM images of deposited polymer chains, it is possible to:

Directly Measure Molecular Weight: The length of individual polymer chains can be measured from the STM images, providing a direct route to determining the molecular weight distribution of the sample. nih.gov This method offers a significant advantage over techniques like MALDI-MS, where there can be a bias towards detecting shorter chains. nih.gov

Identify and Quantify Defects: The high resolution of STM allows for the visualization of molecular-scale defects within the polymer chains, such as kinks, loops, or missing monomer units. nih.govresearchgate.net This information is crucial for understanding how structural imperfections can impact the electronic and optical properties of the material.

Analyze Polymer Conformation and Assembly: The way individual polymer chains arrange themselves on the surface provides valuable insights into intermolecular interactions and the resulting morphology of thin films. nih.gov

The ability to obtain such detailed information at the single-molecule level is a significant advancement in the characterization of conjugated polymers and is expected to accelerate the development of next-generation organic electronic devices.

Theoretical and Computational Investigations of 9,9 Dihexyl 2,7 Dibromofluorene and Derived Polymers

Electronic Structure Calculations

The foundation of understanding the properties of 9,9-Dihexyl-2,7-dibromofluorene and its derivatives lies in the detailed analysis of their electronic structure. Computational chemistry provides powerful tools to probe the distribution of electrons within these molecules and how this distribution dictates their behavior.

Density Functional Theory (DFT) for Molecular, Oligomeric, and Polymeric Systems

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of fluorene-based materials. nih.govresearchgate.net This method offers a balance between accuracy and computational cost, making it suitable for investigating the electronic ground state of molecules, oligomers, and even extended polymer chains.

DFT calculations are instrumental in determining key molecular properties. For instance, they can predict the optimized geometry of this compound and its oligomers, revealing the planarity of the fluorene (B118485) core and the conformation of the flexible hexyl side chains. mdpi.com Furthermore, DFT is used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter that governs the electronic and optical properties of the material. researchgate.net

Studies have employed DFT to investigate how the electronic structure evolves from the monomer to the polymer. nih.gov For poly(9,9-dihexylfluorene-2,7-diyl) (PDHF), DFT-based Monte Carlo simulations have been used to study its dilute solution properties, providing insights into the conformation and rotational dynamics between fluorene units. nih.gov The B3LYP functional combined with the 6-31G(d,p) basis set has been shown to be effective for both geometry optimization and the calculation of NMR shielding constants in poly(9,9-dialkylfluorene)s. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Optical Responses

To understand the interaction of these materials with light, it is necessary to investigate their excited states. Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the calculation of electronic excited states and, consequently, the prediction of optical absorption and emission spectra. researchgate.netmdpi.com

TDDFT calculations can provide a detailed picture of the nature of electronic transitions, such as the singlet and triplet excited states. researchgate.net This is crucial for applications in organic light-emitting diodes (OLEDs), where the efficiency is influenced by the management of both singlet and triplet excitons. For example, TDDFT has been used to analyze the optical absorption spectra of fluorene-based copolymers, providing a link between the molecular structure and the observed spectra. researchgate.net In one study, TDDFT calculations on an oligomeric model of a polyfluorene copolymer revealed a high oscillator strength for the singlet-singlet transition, which corresponds to the main absorption peak. mdpi.com These simulations often use functionals like CAM-B3LYP, which are well-suited for describing charge-transfer excitations that can be important in these systems. mdpi.com

Spectroscopic Property Simulations and Prediction

Computational methods are not only used to understand the intrinsic electronic properties but also to directly simulate and predict the spectroscopic data that is measured experimentally. This synergy between theory and experiment is vital for the rational design of new materials.

Simulation of Absorption and Emission Spectra

By calculating the energies and oscillator strengths of electronic transitions using methods like TDDFT, it is possible to simulate the UV-Vis absorption spectrum of this compound and its derivatives. mdpi.comnih.gov These simulated spectra can be compared with experimental measurements to validate the computational model and to gain a deeper understanding of the origin of the observed spectral features. mdpi.com For instance, a study on a polyfluorene copolymer showed that the simulated UV-Vis spectrum in a vacuum was comparable to the experimental spectrum measured in a nonpolar solvent like hexane. mdpi.com

Similarly, the simulation of emission spectra (fluorescence and phosphorescence) provides insights into the de-excitation pathways of the excited states. This is particularly important for developing efficient light-emitting materials. The difference between the simulated and experimental absorption maxima, though often small, can be attributed to factors like solvent effects and the approximations made in the computational model, such as using an oligomer to represent a long polymer chain. mdpi.com

ZINDO Calculations for Optical Properties

While DFT and TDDFT are widely used, other semi-empirical methods like the Zerner's Intermediate Neglect of Differential Overlap (ZINDO) method can also be employed to predict optical properties. ZINDO is computationally less demanding than TDDFT, making it suitable for larger systems. It has been historically used to calculate the electronic spectra of organic molecules and can provide valuable qualitative insights into the optical properties of fluorene-based compounds.

Molecular Dynamics Simulations for Conformational Dynamics and Aggregation Behavior

While quantum mechanical methods like DFT provide detailed electronic information, they are often limited to relatively small systems or short timescales. Molecular Dynamics (MD) simulations bridge this gap by modeling the classical motion of atoms and molecules over time. arxiv.org This approach is particularly useful for studying the dynamic behavior of polymers in different environments.

MD simulations, often employing force fields specifically parameterized for conjugated polymers, can provide insights into the conformational dynamics of polyfluorene chains. arxiv.org This includes the rotation around the bonds connecting the fluorene units and the movement of the flexible alkyl side chains. arxiv.org These dynamics are crucial as they influence the effective conjugation length and, consequently, the electronic and optical properties of the polymer.

Furthermore, MD simulations are invaluable for studying the aggregation behavior of polyfluorene chains in solution and in the solid state. nih.govnih.gov Aggregation can significantly alter the photophysical properties of these materials, sometimes leading to undesirable effects like quenching of fluorescence. By simulating the interactions between polymer chains and with solvent molecules, MD can help to understand the driving forces behind aggregation and guide the design of polymers with improved processability and performance. arxiv.orgnih.gov For example, simulations can reveal how the length and branching of the alkyl side chains influence the packing of the polymer chains and their tendency to form aggregates. mdpi.com

Polymerization Mechanism and Defect Formation Modeling

The synthesis of polyfluorenes from monomers like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netbohrium.com Theoretical modeling of these polymerization reactions provides critical insights into the reaction mechanisms, catalyst behavior, and the formation of structural defects that can influence the final polymer's properties.

Polymerization Mechanism: Computational studies, often employing Density Functional Theory (DFT), are used to elucidate the catalytic cycle of Suzuki polymerization. This cycle involves key steps: oxidative addition of the dibromofluorene monomer to the Pd(0) catalyst, transmetalation with a boronic acid ester derivative of fluorene, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. researchgate.net

Researchers have investigated variations of this process, such as chain-growth Suzuki polymerization, which can lead to well-defined polymers with controlled molecular weights. researchgate.net Mechanochemical Suzuki polymerization, a solvent-free method conducted in a ball mill, has also been explored for synthesizing polyfluorenes. bohrium.comsemanticscholar.org This method has been shown to be a more environmentally friendly alternative to traditional solution-phase polymerization. semanticscholar.org

Defect Formation Modeling: Structural defects in the polymer backbone can act as traps for charge carriers or quenching sites for excitons, detrimentally affecting the performance of optoelectronic devices. Theoretical modeling helps to understand the origins of these defects. One common issue is the formation of undesired fluorenone defects, which cause a broad, low-energy green emission band that compromises the blue emission purity of polyfluorenes.

Computational models can predict the likelihood of side reactions leading to such defects under various reaction conditions. Furthermore, single-molecule spectroscopy studies, while experimental, provide data that informs and validates theoretical models, demonstrating that under specific conditions, near-perfect, defect-free π-electron systems can be formed in polyfluorene chains. nih.gov

| Polymerization Method | Key Features | Modeling Focus | Reference |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a dibromo-monomer with a diboronic acid (or ester) monomer. | Elucidation of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | researchgate.netresearchgate.net |

| Chain-Growth Suzuki Polymerization | Initiator-based polymerization allowing for controlled molecular weight and end-group fidelity. | Investigating catalyst transfer mechanisms and kinetics to achieve controlled polymerization. | researchgate.net |

| Mechanochemical Suzuki Polymerization | Solvent-free synthesis using high-speed ball milling. | Evaluating the effects of reaction parameters (milling frequency, time, catalyst loading) on polymer characteristics. | bohrium.comsemanticscholar.org |

Intermolecular Interactions and Stacking Effects on Electronic and Optical Properties

In the solid state, the performance of polymers derived from this compound is heavily influenced by how the polymer chains pack together. Intermolecular interactions and π-stacking dictate the bulk morphology, which in turn governs the electronic and optical properties of the material.

Theoretical studies have shown that polyfluorene chains can form aggregates, and these interactions significantly alter their photophysical behavior. nih.govmdpi.com For instance, in poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), a close analogue to poly(9,9-dihexylfluorene), aggregate formation due to CH-π interactions between the alkyl side chains and the aromatic backbone leads to the appearance of a new, red-shifted absorption band. nih.govmdpi.com

Computational Approaches:

Quantum Chemical Calculations: Methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate the electronic structure of interacting polymer chains. nih.govworldscientific.com These calculations can predict how π-stacking affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. When chains aggregate, these frontier orbitals can delocalize over multiple chains, leading to changes in the absorption and emission spectra. aps.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior and self-assembly of polymer chains in solution and in thin films. These simulations provide insights into the preferred packing arrangements (e.g., cofacial vs. slipped-stack) and the degree of intermolecular order. rsc.org

The arrangement of polymer chains affects the electronic coupling between them. Theoretical models predict that the strength of this coupling and the relative orientation of the chains determine the distribution of oscillator strength, influencing which electronic transitions are favored. aps.org Ultrafast spectroscopy experiments, combined with theoretical analysis, have shown that excitation into higher electronic states of a polymer aggregate can be followed by a rapid (sub-100 femtosecond) relaxation into lower-energy states, which involves a reorientation of the transition dipole moment. aps.org This highlights the importance of considering excitonic delocalization across multiple chains in these materials. aps.org

| Interaction Type | Description | Effect on Properties | Theoretical Method | Reference |

| π-π Stacking | Overlap of π-orbitals between adjacent aromatic backbones. | Leads to delocalization of frontier orbitals, red-shifting of absorption/emission spectra, and influences charge transport. | DFT, TD-DFT | worldscientific.comaps.org |

| CH-π Interaction | Hydrogen bonding between C-H bonds on the alkyl side chains and the π-electron system of the aromatic rings. | Can induce polymer chain aggregation, leading to new features in the absorption spectra (e.g., β-phase formation). | DFT, Molecular Docking | nih.govmdpi.com |

| van der Waals Forces | General intermolecular forces contributing to the overall packing and morphology. | Affects chain conformation and solid-state density. | Molecular Dynamics (MD) | mdpi.comrsc.org |